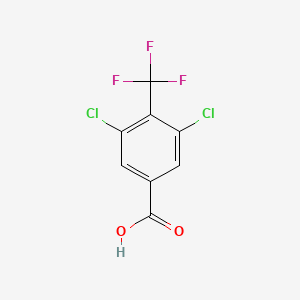

![molecular formula C10H15ClN2O2 B2424409 Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride CAS No. 2413897-21-7](/img/structure/B2424409.png)

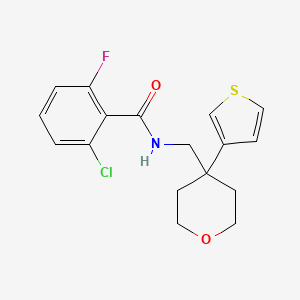

Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is “1-Methyl-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole hydrochloride”. It’s a solid substance with a molecular weight of 159.62 . It’s stored in dry conditions at room temperature .

Molecular Structure Analysis

The InChI code for “1-Methyl-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole hydrochloride” is1S/C6H9N3.ClH/c1-9-6-4-7-2-5 (6)3-8-9;/h3,7H,2,4H2,1H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

The compound “1-Methyl-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole hydrochloride” is a solid substance . It’s stored in dry conditions at room temperature .Applications De Recherche Scientifique

Synthesis Techniques

Research has demonstrated innovative synthesis techniques involving the compound of interest. For instance, a study presented an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines. This method showcases the utility of the compound in creating complex molecular structures with high regioselectivity and excellent yields, highlighting its significance in synthetic organic chemistry (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Mechanistic Insights and Applications

Further research elaborates on the mechanistic aspects and broader applications of similar compounds. A notable example involves the Lewis acid-promoted cascade reaction, which efficiently constructs 1,2-dihydropyridine-5,6-dicarboxylates from primary amine, 2-butynedioate, and propargylic alcohol. This process, highlighting a potential mechanism for the formation of 1,2-dihydropyridine skeletons, underscores the versatility of related compounds in synthesizing heterocyclic structures with potential applications in medicinal chemistry and material sciences (Guangwei Yin, Yuanxun Zhu, Ningning Wang, P. Lu, & Yanguang Wang, 2013).

Novel Compound Synthesis

Another study focused on an efficient synthesis route for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-Substituted analogues, showcasing a methodology for synthesizing a variety of N6-substituted derivatives. This highlights the role of the compound in facilitating the development of new molecules with potential pharmacological properties (Maxim A. Nechayev, N. Gorobets, S. Kovalenko, & A. Tolmachev, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Pyrrolopyrazine derivatives, which are similar to the requested compound, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, these compounds could be potential targets for future research in drug discovery .

Propriétés

IUPAC Name |

methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-12-8-3-4-11-6-7(8)5-9(12)10(13)14-2;/h5,11H,3-4,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEWXYPTIACIAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C=C1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)

![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)

![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)

![(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2424340.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2424342.png)

![3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2424345.png)

![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)